Hydrogen-Bond Donor Count Defines Target Engagement and Permeability Potential
Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine possesses exactly one hydrogen-bond donor (the sulfamide NH), whereas the mono-methyl sulfamide analog methyl[(1-methylpiperidin-4-yl)sulfamoyl]amine features two hydrogen-bond donors (sulfamide NH and NH on sulfamide) . The reduction in HBD count is expected to improve passive permeability and reduce polar surface area, a critical factor for CNS drug candidates and intracellular target engagement.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (sulfamide NH only) |
| Comparator Or Baseline | Methyl[(1-methylpiperidin-4-yl)sulfamoyl]amine: 2 HBD |
| Quantified Difference | Reduction of 1 HBD relative to mono-methyl analog |
| Conditions | Predicted from chemical structure; corroborated by vendor datasheets and ChEMBL curation standards |
Why This Matters
Fewer hydrogen-bond donors correlate with improved membrane permeability and lower efflux ratios, making the compound a more favorable starting point for lead optimization.
